2,2-Diethoxy-1-(4-fluorophenyl)ethanone
Description
2,2-Diethoxy-1-(4-fluorophenyl)ethanone is a ketone derivative featuring a 4-fluorophenyl group attached to an ethanone core, with two ethoxy substituents at the α-position. This compound is synthesized via a PTSA-catalyzed reaction between alkyl/aryl methyl ketones (e.g., 2-acetylnaphthalene) and aliphatic alcohols (e.g., ethanol) under mild conditions . The reaction proceeds through nucleophilic substitution, yielding protected ketones with high purity (89% yield for the diethoxy variant) . Characterization techniques such as IR, NMR, and HRMS confirm its structure, with key spectral data including IR carbonyl stretches (~1677 cm⁻¹) and HRMS [M + Na]⁺ peaks (e.g., 291.1209 m/z) .
The compound’s stability, conferred by electron-withdrawing fluorine and electron-donating ethoxy groups, makes it a versatile intermediate in pharmaceuticals and agrochemicals. For example, derivatives of 4-fluorophenyl ethanone are explored for antipsychotic, anticancer, and antiparasitic applications .
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
2,2-diethoxy-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C12H15FO3/c1-3-15-12(16-4-2)11(14)9-5-7-10(13)8-6-9/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
KGQYYIAMDNUJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC=C(C=C1)F)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activity
Substituents significantly modulate bioactivity:
- Anticancer Activity : The thiophene-oxadiazole hybrid (7d) demonstrates selective cytotoxicity against breast cancer cells, attributed to its planar structure enhancing DNA intercalation .
- Antimalarial Potency : Fluorine at the para position (Compound 17) reduces steric hindrance, improving binding to parasitic targets .
Physicochemical Properties
- Melting Points: Fluorinated analogs (e.g., 2,2-dibromo-1-(4-fluorophenyl)ethanone) exhibit higher melting points (45–46°C) due to halogen-induced crystallinity .
- Spectral Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
